REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].Cl[CH2:5][C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:7]=1[CH2:15][CH3:16]>CO>[CH3:1][O:2][CH2:5][C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:7]=1[CH2:15][CH3:16] |f:0.1|
|
Name
|
Sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
ClCC1=C(C=CC(=C1)[N+](=O)[O-])CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
3 °C
|
Type
|
CUSTOM
|
Details
|
the resulting slurry shaken with saturated aqueous sodium chloride and methylene chloride
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under vacuum
|
Type
|
WASH
|
Details
|
The methylene chloride layer is washed
|
Type
|
FILTRATION
|
Details
|
filtered through sodium sulfate
|
Type
|
STIRRING
|
Details
|
stirred over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The filtered solution is concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield 133.89 g
|
Type
|
DISTILLATION
|
Details
|
The crude product is fractionated by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
to yield a yellow liquid with boiling point 113° C. to 115° C. at 0.35 mm Hg which
|
Name
|
|
Type
|
|
Smiles
|
COCC1=C(C=CC(=C1)[N+](=O)[O-])CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |